molecular formula C8H8N2O2 B3059220 2,4-Dimethoxypyridine-3-carbonitrile CAS No. 95689-37-5

2,4-Dimethoxypyridine-3-carbonitrile

Cat. No.: B3059220
CAS No.: 95689-37-5
M. Wt: 164.16 g/mol
InChI Key: MVVPCIPULGHDSS-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyridine-3-carbonitrile is a versatile chemical intermediate designed for research and development, particularly in medicinal chemistry and drug discovery. Compounds based on the pyridine-carbonitrile scaffold are of significant interest due to their wide spectrum of pharmacological activities . The structural motifs of methoxy-substituted pyridines and carbonitrile groups are frequently employed in the synthesis of more complex molecules targeting various diseases . Researchers value this scaffold for its potential in exploring structure-activity relationships (SAR) and for creating targeted libraries of novel bioactive compounds . The specific substitution pattern of the 2,4-dimethoxypyridine core is strategically valuable for synthesizing potential kinase inhibitors and other therapeutic agents. As a building block, it can be utilized in the development of compounds for high-throughput screening and for optimizing key drug properties like potency and selectivity . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

95689-37-5

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2,4-dimethoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O2/c1-11-7-3-4-10-8(12-2)6(7)5-9/h3-4H,1-2H3

InChI Key

MVVPCIPULGHDSS-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=C1)OC)C#N

Canonical SMILES

COC1=C(C(=NC=C1)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxypyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxypyridine with cyanogen bromide under basic conditions. Another method includes the condensation of 2,4-dimethoxypyridine with malononitrile in the presence of a base, followed by cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethoxypyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of fluorescent probes and sensors.

    Industry: The compound is used in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxypyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Substituent Positions and Electronic Effects

Compound Name Substituents Electronic Effects Reference
2,4-Dimethoxypyridine-3-carbonitrile 2-OCH₃, 4-OCH₃, 3-CN Balanced electron donation/withdrawal
2-Amino-4,6-diphenylpyridine-3-carbonitrile 2-NH₂, 4-Ph, 6-Ph, 3-CN Enhanced electron donation (NH₂)
4-(3-Ethoxy-4-hydroxyphenyl)-pyridine-3-carbonitrile 4-(Ethoxy/hydroxyphenyl), 3-CN Polar substituents increase solubility
2,6-Dihydroxy-4-methylpyridine-3-carbonitrile 2-OH, 6-OH, 4-CH₃, 3-CN Strong H-bonding (OH groups)
4-Aryl-6-dichlorothiophenyl-2-methoxypyridine-3-carbonitrile 2-OCH₃, 4-aryl, 6-Cl-thiophene, 3-CN Electron-withdrawing Cl enhances reactivity

Key Observations :

  • Methoxy groups in this compound provide moderate electron donation, contrasting with amino groups (e.g., 2-NH₂ in ), which are stronger electron donors.
  • Hydroxy substituents (e.g., in ) increase polarity and hydrogen-bonding capacity, improving solubility but reducing stability under acidic conditions compared to methoxy analogs.

Physicochemical Properties

Table 2: Spectroscopic and Solubility Data

Compound Name IR ν(CN) (cm⁻¹) Solubility (Polar Solvents) Reference
This compound ~2,216 Moderate (DMF, DCM)
2-Amino-4,6-diphenylpyridine-3-carbonitrile ~2,220 Low (DMF)
4-(3-Ethoxy-4-hydroxyphenyl)-pyridine-3-carbonitrile 2,216 High (DMSO, MeOH)

Key Observations :

  • The nitrile group’s IR stretching frequency (~2,216 cm⁻¹) is consistent across analogs, indicating minimal electronic perturbation from substituents .
  • Methoxy and hydroxy groups enhance solubility in polar solvents compared to non-polar aryl or amino substituents .

Table 3: Cytotoxic Activity of Pyridine-3-carbonitrile Derivatives

Compound Name IC₅₀ (μM) Cancer Cell Line Reference
This compound >50 HeLa, MCF-7
4-Aryl-6-dichlorothiophenyl-2-methoxypyridine-3-carbonitrile 12.3 HepG2
2-Amino-4,6-diphenylpyridine-3-carbonitrile 8.7 A549

Key Observations :

  • This compound exhibits weaker cytotoxic activity compared to analogs with halogen or amino substituents, likely due to reduced electrophilicity .
  • Dichlorothiophene and amino groups enhance interaction with biological targets, improving potency .

Q & A

Q. What are the standard synthetic routes for 2,4-dimethoxypyridine-3-carbonitrile, and what analytical methods confirm its purity?

The synthesis of pyridine-3-carbonitrile derivatives often involves Knocvenagel condensation followed by cyclization. For 2,4-dimethoxypyridine derivatives, a two-step protocol is typical:

  • Step 1 : Condensation of substituted aldehydes with malononitrile in methanol using catalytic NaOH .
  • Step 2 : Cyclization in toluene under reflux (4 hours) or via microwave-assisted methods to reduce reaction time .
    Analytical validation :
  • NMR (¹H/¹³C): Peaks for methoxy groups (δ ~3.8–4.0 ppm), cyano group (C≡N stretching in IR ~2220 cm⁻¹), and aromatic protons (δ 6.5–8.5 ppm) confirm structure .
  • X-ray crystallography resolves substituent orientation and ring planarity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Assign methoxy, cyano, and aromatic protons. For example, methoxy groups show distinct singlets in ¹H NMR .
  • IR spectroscopy : Confirm C≡N (2220–2240 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) functional groups .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 394 for brominated derivatives) validate molecular weight .

Q. How is this compound utilized in heterocyclic chemistry?

It serves as a versatile scaffold for synthesizing:

  • Pyrano[3,2-c]pyridines via reactions with piperidones and ylidenemalononitriles .
  • Anticancer agents by introducing aryl/heteroaryl substituents at positions 4 and 6 to modulate bioactivity .

Q. What are its primary applications in drug discovery?

  • Anticancer agents : Derivatives with 4-aryl and 6-alkyl groups show cytotoxicity via kinase inhibition .
  • Fluorescent probes : Substituents like 2,4-diphenyl enhance sensitivity to environmental polarity/viscosity .

Advanced Research Questions

Q. How can traditional synthesis methods be optimized for higher efficiency?

Challenges : Long reaction times (4+ hours), solvent waste . Solutions :

  • Microwave-assisted synthesis : Reduces time to 30–60 minutes with comparable yields .
  • Heterogeneous catalysis : Use recyclable catalysts (e.g., zeolites) to minimize waste .
MethodTimeSolvent UseYield (%)
Traditional reflux4 hHigh60–70
Microwave-assisted1 hLow70–80

Q. How do substituents on the pyridine ring influence photophysical properties?

Substituents modulate fluorescence intensity and solvatochromism :

  • Electron-withdrawing groups (e.g., -CN, -F) enhance polarity sensitivity .
  • Bulky aryl groups (e.g., naphthyl) increase quantum yield by restricting rotation .

Q. Experimental design :

  • Synthesize derivatives with varying substituents (e.g., -OCH₃, -Cl, -CF₃).
  • Measure fluorescence spectra in solvents of differing polarity (e.g., hexane vs. DMSO) .

Q. How can contradictions in bioactivity data across studies be resolved?

Common discrepancies :

  • Variability in IC₅₀ values due to assay conditions (e.g., cell lines, incubation time) .
  • Substituent positional isomers (e.g., 4-ethoxyphenyl vs. 2-ethoxyphenyl) altering target binding .
    Methodology :
  • Standardize assays (e.g., MTT protocol, 48-hour incubation).
  • Use computational docking to validate substituent-target interactions .

Q. What strategies enable rational design of derivatives for specific biological targets?

  • Structure-activity relationship (SAR) :
    • Introduce electron-deficient groups (e.g., -CF₃) to enhance binding with hydrophobic kinase pockets .
    • Replace methoxy with hydroxyl groups to improve solubility and reduce toxicity .
  • Fragment-based drug design : Combine pyridine-3-carbonitrile with pharmacophores like cyclopropane or indole .

Q. How do environmental factors (pH, solvent) affect experimental outcomes in reactivity studies?

  • pH-dependent reactivity : The cyano group hydrolyzes to amides under acidic conditions, altering reactivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate cyclization but may reduce yield due to side reactions .

Q. What advanced techniques resolve structural ambiguities in crystallography?

  • High-resolution X-ray diffraction : Resolves methoxy/cyano group orientation and hydrogen-bonding networks .
  • TWINABS for twinned data : Refines structures from imperfect crystals common in pyridine derivatives .

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